molecular formula C24H21N3 B3111652 3-[3,5-Bis(3-aminophenyl)phenyl]aniline CAS No. 184650-02-0

3-[3,5-Bis(3-aminophenyl)phenyl]aniline

Cat. No.: B3111652
CAS No.: 184650-02-0
M. Wt: 351.4 g/mol
InChI Key: NMBMQQDNMNJFPG-UHFFFAOYSA-N
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Description

3-[3,5-Bis(3-aminophenyl)phenyl]aniline is a high-purity aromatic amine compound supplied for research and development purposes. This compound is exclusively intended for laboratory research and is strictly not for diagnostic, therapeutic, or personal use. Aromatic amines are fundamental organic raw materials with widespread applications in chemical, pharmaceutical, and agricultural chemical research . This particular compound, with the molecular formula C24H21N3 , serves as a versatile building block in organic synthesis. Its molecular structure, featuring multiple amine functional groups, makes it a valuable precursor in polymer production and materials science . Researchers utilize this compound in the development of advanced materials, where its functional groups can facilitate the formation of complex polymeric networks or serve as a ligand in coordination chemistry. The compound's properties are consistent with the broader class of aromatic amines, which are critical in the synthesis of various specialty chemicals and functional materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3,5-bis(3-aminophenyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3/c25-22-7-1-4-16(13-22)19-10-20(17-5-2-8-23(26)14-17)12-21(11-19)18-6-3-9-24(27)15-18/h1-15H,25-27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBMQQDNMNJFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)C3=CC(=CC=C3)N)C4=CC(=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565284
Record name 3-[3,5-bis(3-aminophenyl)phenyl]aniline
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Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184650-02-0
Record name [1,1′:3′,1′′-Terphenyl]-3,3′′-diamine, 5′-(3-aminophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184650-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3,5-bis(3-aminophenyl)phenyl]aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Building Block Strategies

The construction of the 3-[3,5-Bis(3-aminophenyl)phenyl]aniline framework relies on the strategic assembly of key building blocks. A primary approach involves the creation of a central 1,3,5-trisubstituted benzene (B151609) ring, which is then elaborated with the desired aminophenyl moieties.

One common strategy begins with a 1,3,5-trihalobenzene, such as 1,3,5-tribromobenzene (B165230), as the core scaffold. This precursor offers three reactive sites for subsequent carbon-carbon or carbon-nitrogen bond-forming reactions. The aminophenyl groups can then be introduced using appropriately functionalized reagents, such as (3-aminophenyl)boronic acid or aniline (B41778) derivatives, through transition metal-catalyzed cross-coupling reactions.

Alternatively, a convergent synthesis can be employed, where pre-functionalized building blocks are coupled to form the final structure. For instance, a 3,5-dihalogenated aniline derivative can be synthesized and subsequently coupled with a suitable aminophenyl-containing reagent.

A critical consideration in precursor design is the use of protecting groups for the amine functionality. To prevent unwanted side reactions during the coupling steps, the amino groups of the precursors are often protected, for example, as acetamides or carbamates. These protecting groups can then be removed in the final step to yield the desired triamine. For example, 3'-aminoacetanilide can be prepared by the reduction of m-nitroacetanilide.

Optimized Reaction Pathways for Primary Synthesis

The formation of the aryl-aryl and aryl-amine bonds is central to the synthesis of this compound. Palladium-catalyzed cross-coupling reactions and sequential coupling approaches are the most prominent and effective methods to achieve this.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of the C-C bonds that constitute the triphenylbenzene core. In a typical approach, 1,3,5-tribromobenzene can be reacted with a (3-aminophenyl)boronic acid derivative. To ensure the success of this reaction, the amino group of the boronic acid is usually protected.

The reaction conditions for such couplings are crucial for achieving high yields and selectivity. A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium(II) precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. The choice of base and solvent also plays a significant role in the reaction outcome.

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

ParameterCondition
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄
Ligand PPh₃, PCy₃, SPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF/Water
Temperature 80-120 °C

This table presents a generalized summary of conditions often employed in Suzuki-Miyaura reactions for aryl-aryl bond formation.

Sequential Coupling Approaches of Aromatic Amines with Halogenated Precursors

Sequential coupling strategies offer a high degree of control in the synthesis of unsymmetrical triarylamines and related structures. The Buchwald-Hartwig amination is a key reaction in this context, enabling the formation of C-N bonds between an aryl halide and an amine.

In a potential synthetic route to this compound, one could envision a stepwise amination of 1,3,5-tribromobenzene. By carefully controlling the stoichiometry of the amine and the reaction conditions, it is possible to achieve selective mono-, di-, and tri-amination. For instance, reacting 1,3,5-tribromobenzene with one equivalent of a protected aniline derivative, followed by a second reaction with two equivalents of the same or a different aniline derivative, could lead to the desired product after deprotection.

Another approach involves the synthesis of a 3,5-dibromoaniline (B181674) precursor, which can then undergo a double Buchwald-Hartwig amination with a suitable aminophenylating agent. The reactivity of the different halogen atoms in polyhalogenated benzenes can sometimes be exploited to achieve selective sequential couplings.

Catalytic Systems and Mechanistic Considerations in Synthesis

The choice of catalyst and the understanding of the reaction mechanism are paramount for the successful synthesis of this compound. Both palladium and copper-based catalytic systems have proven effective in the crucial C-N bond-forming steps.

Efficacy of Palladium and Copper Catalysts in C-N Coupling

Palladium catalysts are the workhorses for Buchwald-Hartwig amination reactions. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical in modulating the reactivity and stability of the palladium catalyst.

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative and often more economical approach. These reactions typically require higher temperatures than their palladium-catalyzed counterparts. The development of new ligands, such as oxalamides and amides, has significantly improved the efficiency and scope of copper-catalyzed aminations, allowing for the coupling of a wide range of diarylamines with aryl bromides. nih.govacs.org

Table 2: Comparison of Palladium and Copper Catalysts for C-N Coupling

FeaturePalladium Catalysis (Buchwald-Hartwig)Copper Catalysis (Ullmann-type)
Catalyst Loading Typically lower (0.1-5 mol%)Often higher (1-10 mol%)
Reaction Temperature Generally milder (RT - 120 °C)Often higher (100-200 °C)
Ligands Bulky, electron-rich phosphinesDiamines, phenanthrolines, oxalamides
Substrate Scope Very broadGood, but can be more limited for some substrates
Cost Generally higherMore economical

This table provides a comparative overview of the general characteristics of palladium and copper-based catalytic systems for C-N bond formation.

Influence of Solvent Systems and Basic Conditions on Reaction Outcomes

The choice of solvent and base is a critical parameter that can significantly impact the yield, selectivity, and rate of cross-coupling reactions.

In palladium-catalyzed aminations, aprotic polar solvents such as toluene, dioxane, and DMF are commonly used. The solubility of the reactants and the catalyst, as well as the solvent's ability to coordinate to the metal center, can influence the reaction pathway.

The base plays a crucial role in the deprotonation of the amine nucleophile or the intermediate palladium-amine complex. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed. The strength and steric bulk of the base can affect the rate of the reaction and suppress side reactions. In some cases, weaker bases like K₂CO₃ or Cs₂CO₃ are used, particularly in Suzuki couplings. The use of aqueous base solutions can also be effective in certain systems. nih.gov

For copper-catalyzed reactions, polar aprotic solvents like DMF and DMSO are often preferred. The choice of base is also critical, with inorganic bases such as K₂CO₃ and Cs₂CO₃ being commonly used. The interplay between the solvent, base, and ligand is complex and often requires careful optimization for each specific substrate combination.

Derivatization Through Amino Group Reactivity

The presence of three primary aromatic amino groups makes TPB highly amenable to a variety of derivatization reactions. The lone pair of electrons on the nitrogen atoms can act as potent nucleophiles, enabling reactions with a wide array of electrophilic compounds.

Nucleophilic Substitution Reactions with Electrophilic Compounds

The amino groups of TPB readily undergo nucleophilic substitution, particularly with activated acyl compounds, to form stable amide linkages. This transformation is fundamental in synthesizing functionalized scaffolds for biomedical applications. A notable example is the reaction of TPB with 4-azidobutanoic acid, which serves as a linker for subsequent bioconjugation reactions.

In a typical procedure, TPB is treated with an excess of the carboxylic acid in the presence of a peptide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), and a catalyst like 4-(Dimethylamino)pyridine (DMAP). blogspot.comslideshare.net The reaction proceeds via the activation of the carboxylic acid by EDC, followed by nucleophilic attack from the primary amine of TPB to form a stable amide bond. This reaction is performed under mild conditions and results in the formation of a trivalent scaffold, where each arm can be further modified. blogspot.com

Reactant 1Reactant 2ReagentsSolventTime (h)ProductYield (%)Ref
1,3,5-Tris(3-aminophenyl)benzene4-Azidobutanoic acidEDC·HCl, DMAPDCM48Tris-azide amide derivative40 blogspot.com

Controlled Oxidation Pathways and Nitro/Nitroso Derivative Formation

The direct oxidation of primary aromatic amines to their corresponding nitroso or nitro derivatives is a known transformation, though it can be challenging to control and often requires specific reagents to prevent over-oxidation or the formation of side products like azoxybenzenes. researchgate.net Common oxidizing agents used for the conversion of anilines include peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA), dimethyldioxirane, and sodium perborate. stackexchange.commdpi.com The selectivity of the process can be highly dependent on reaction conditions such as temperature; for instance, some systems yield nitroso compounds at room temperature and nitro compounds at elevated temperatures. mdpi.com

However, for the specific compound this compound, the controlled oxidation of its three amino groups to nitro or nitroso derivatives is not well-documented in the surveyed scientific literature. The high density of electron-rich amino groups on the molecule would likely make such a transformation complex, potentially leading to a mixture of partially and fully oxidized products, as well as polymeric materials due to intermolecular coupling reactions.

Amine SubstrateOxidizing AgentConditionsProduct TypeNotesRef
General Anilinesm-CPBA1,2-dichloroethaneNitroareneGenerally effective for various anilines. researchgate.net
General AnilinesDimethyldioxiraneAcetone, RT, darkNitroalkane/areneRapid and effective (80-90% yield). stackexchange.com
General AnilinesSodium Perborate / H₃PW·nH₂OMicellar mediaNitroareneGood yields for electron-rich anilines. organic-chemistry.org

Note: The data in this table represent general reactions for anilines, as specific examples for the oxidation of 1,3,5-Tris(3-aminophenyl)benzene were not found in the reviewed literature.

Selective Reduction Strategies to Amine Products

While the direct oxidation of TPB is not commonly reported, the reverse reaction—the selective reduction of a polynitro precursor—is the primary method for its synthesis. The key precursor, 1,3,5-Tris(3-nitrophenyl)benzene, can be quantitatively reduced to TPB using various established methods for nitro-to-amine transformations.

A common and effective method is catalytic hydrogenation. This involves treating the trinitro compound with hydrogen gas or a hydrogen source like hydrazine (B178648) hydrate (B1144303) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). chemicalbook.com Another widely used method is metal-acid reduction, employing reagents such as tin (Sn) or iron (Fe) in the presence of concentrated hydrochloric acid (HCl). sarthaks.com These methods are highly efficient for the complete reduction of all three nitro groups to the corresponding primary amines, yielding the target 1,3,5-Tris(3-aminophenyl)benzene with high purity.

Starting MaterialReducing Agent / CatalystSolventConditionsProductYield (%)Ref
1,3,5-Tris(4-nitrophenyl)benzeneNH₂NH₂·H₂O / Pd/CEthanolHeating, 10 h1,3,5-Tris(4-aminophenyl)benzene- chemicalbook.com
1,3,5-Tris(4-nitrophenyl)benzeneFe / HCl-Excess reagent1,3,5-Tris(4-aminophenyl)benzene- studyx.ai
1,3,5-Tris(4-nitrophenyl)benzeneSn / HCl-Excess reagent1,3,5-Tris(4-aminophenyl)benzene- sarthaks.com

Functionalization of Aromatic Moieties

Beyond the reactivity of the amino groups, the six phenyl rings of the TPB core present opportunities for functionalization through electrophilic aromatic substitution, allowing for the modulation of the molecule's electronic and physical properties.

Electrophilic Aromatic Substitution: Halogenation and Nitration Studies

Direct electrophilic aromatic substitution on TPB is challenging due to the powerful activating and ortho-, para-directing nature of the three -NH₂ groups. Such high reactivity often leads to polysubstitution and oxidation side reactions. quora.com A standard strategy to moderate this reactivity and achieve selective substitution is to first protect the amino groups, most commonly by converting them to acetamides (-NHCOCH₃).

The acetamido group is still an ortho-, para-director but is less activating than a free amino group. Furthermore, its significant steric bulk strongly disfavors substitution at the ortho positions. answers.comquizlet.com Consequently, electrophilic substitution on an N-acetylated TPB derivative would be expected to yield predominantly the para-substituted product at the positions furthest from the central benzene ring. For example, the bromination or nitration of acetanilide (B955) serves as a model, yielding almost exclusively the para-isomers. quizlet.comquora.com After the substitution reaction, the acetyl groups can be readily removed by acid or base hydrolysis to regenerate the amino functionality. While this is a well-established principle, specific studies detailing the halogenation or nitration of N-acetylated 1,3,5-Tris(3-aminophenyl)benzene are not prominent in the surveyed literature.

SubstrateReactionReagentsMajor ProductRationaleRef
Acetanilide (Model)BrominationBr₂ in Acetic Acidp-BromoacetanilideSteric hindrance at ortho position. answers.com
Acetanilide (Model)NitrationConc. HNO₃, Conc. H₂SO₄p-NitroacetanilideSteric hindrance and moderated activation. quora.com

Note: This table describes model reactions for acetanilide to illustrate the expected regioselectivity for a protected TPB derivative.

Post-Synthetic Modifications for Diverse Analogues

The TPB core is an exceptional platform for creating complex, multifunctional molecules through post-synthetic modifications. The derivatized products from amino group reactions serve as intermediates for building diverse and complex architectures.

For instance, the tris-azide derivative, synthesized as described in section 2.4.1, can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," with various alkyne-containing molecules. This allows for the efficient attachment of diverse functional units, such as carbohydrates, to the TPB scaffold, creating multivalent structures for biological studies. blogspot.comslideshare.net

Another powerful application is in the synthesis of porous crystalline materials known as Covalent Organic Frameworks (COFs). TPB can be reacted with multitopic aldehydes, such as 2,5-dimethoxyterephthalaldehyde, under specific conditions. In the presence of sulfur, this condensation reaction can lead to the formation of a robust, thiazole-linked COF. answers.commagritek.com This post-synthetic modification transforms the discrete TPB molecule into an extended, highly stable, porous network suitable for applications in sensing and materials science. answers.com

TPB DerivativeReaction TypeReagentsProduct TypeApplicationRef
Tris-azide of TPBCuAAC Click ChemistryAlkyne-modified glycan, Cu(I) catalystTrivalent GlycoconjugateBiological inhibitors blogspot.com
TPB (direct)Polycondensation2,5-Dimethoxyterephthalaldehyde, SulfurThiazole-Linked Covalent Organic Framework (COF)Chemical sensing answers.com

Applications in Advanced Materials Science and Polymer Chemistry

Building Block for Optoelectronic and Electronic Materials

Aromatic amines, particularly triarylamines, are well-known for their electron-donating (p-type) character and hole-transporting capabilities. researchgate.net The structure of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline, which can be viewed as a central phenyl core with three radiating amine-functionalized arms, makes it an excellent scaffold for star-shaped optoelectronic materials. acs.org

Star-shaped molecules based on a central conjugated core often exhibit unique photophysical properties. The C3-symmetric arrangement of this compound allows for electronic coupling between the three aminophenyl arms through the central benzene (B151609) ring. This can lead to strong absorption bands and potentially high fluorescence quantum yields. nih.gov The optical properties, such as the absorption and emission wavelengths, can be tailored through chemical modification. For instance, reactions at the peripheral amine groups to form larger conjugated structures can extend the π-system, shifting the absorption and emission to longer wavelengths (a bathochromic shift). This modularity allows for the design of materials with specific optical characteristics for applications in sensors, organic electronics, and photonics.

Triarylamine derivatives are fundamental components in OLEDs, where they are widely used as hole-injection and hole-transporting materials (HTMs). The key requirements for an effective HTM include suitable HOMO (Highest Occupied Molecular Orbital) energy levels for efficient charge injection from the anode, good hole mobility, and high thermal and morphological stability to ensure long device lifetimes.

This compound can serve as a core for the synthesis of larger, star-shaped, or dendritic HTMs. nih.govresearchgate.net The star-shaped architecture can promote the formation of stable amorphous glasses, which is crucial for preventing crystallization in thin-film devices. scilit.com The meta-connectivity of the molecule, compared to para-linked analogues, can disrupt conjugation and lead to a higher triplet energy. This is a highly desirable property for host materials in phosphorescent OLEDs (PhOLEDs), particularly for blue emitters, as it prevents unwanted energy transfer from the phosphorescent guest to the host. mdpi.commdpi.com

Table 2: Key Parameters for OLED Hole-Transporting Materials (HTMs) and the Potential Role of this compound Derivatives
ParameterDesired Characteristic for HTMsRelevance of the Triamine Core
HOMO Energy LevelAligned with anode work function (~5.0-5.4 eV)Typically within this range for triarylamines.
Hole MobilityHigh (> 10⁻⁴ cm²/Vs)Amorphous packing of star-shaped molecules facilitates isotropic charge transport.
Glass Transition Temp. (Tg)High (> 100 °C)Rigid, bulky structure leads to high Tg and morphological stability.
Triplet Energy (Eₜ)High (> guest Eₜ) for hostsMeta-linkages can raise Eₜ, making it suitable as a host material building block.

Core and Branching Unit in Dendrimer Architectures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture. orientjchem.org Their structure consists of a central core, interior branching layers (generations), and a periphery of terminal functional groups. The trifunctional and symmetric nature of this compound makes it an ideal candidate for use as a dendrimer core.

In a divergent synthesis approach, the triamine can act as the generation 0 (G0) core. The three primary amine groups can be reacted with a monomer containing one reactive group and two protected or latent functional groups. After deprotection, each of the initial branches gives rise to two new branches, leading to an exponential increase in the number of terminal groups with each generation (3 → 6 → 12 → 24, etc.). researchgate.net This precise, stepwise growth allows for unparalleled control over molecular weight and size.

The use of a rigid aromatic core like this compound results in dendrimers with defined internal structures and spatial arrangements of their branches. These molecules are of interest for a wide range of applications, including catalysis, drug delivery, and as nanoscale reactors or light-harvesting antennae. nih.gov

Design and Synthesis of Novel Dendritic Macromolecules

The molecular architecture of this compound, featuring three symmetrically distributed primary amine groups, makes it an ideal core molecule for the divergent synthesis of dendritic macromolecules. In this approach, successive generations of branching units are built outwards from this central core, with the number of terminal groups increasing exponentially with each generation. This allows for the creation of perfectly branched, monodisperse polymers with a globular shape.

A specific application showcasing its utility as a trivalent scaffold is in the synthesis of inhibitors for the Influenza A virus hemagglutinin. nih.govacs.org Researchers have utilized 1,3,5-Tris(3-aminophenyl)benzene as the central core to construct a molecule capable of presenting three sialic acid-containing glycans, designed to match the three binding sites of the hemagglutinin trimer. The synthesis involves the functionalization of the three amine groups of the core, as detailed in the table below.

Synthesis of a Trivalent Scaffold from 1,3,5-Tris(3-aminophenyl)benzene nih.gov
Reactant 1 (Core)Reactant 2ReagentsProductYield
1,3,5-Tris(3-aminophenyl)benzene4-Azidobutanoic acidEDC·HCl, DMAPTris-azide scaffold (1)40%

In this synthesis, the three primary amine groups of the core undergo an acylation reaction with 4-azidobutanoic acid to yield a "Tris-azide" scaffold. nih.gov This product serves as a trivalent platform where the terminal azide (B81097) groups are subsequently used for "click" chemistry (CuAAC conjugation) to attach three alkyne-modified glycan units. nih.govacs.org This precise design creates a macromolecule with three functional arms extending from a central hub, a foundational principle of dendritic architecture.

Impact on Dendrimer Generation and Surface Functionality

In the case of the influenza inhibitor, the triphenylbenzene core ensures that the resulting macromolecule is strictly trivalent, presenting three functional units in a spatially defined manner. nih.gov This controlled valency is crucial for its biological function, which relies on multivalent binding to the target protein. The rigid nature of the aromatic core helps to minimize conformational ambiguity, ensuring the functional surface groups are presented outwards for effective interaction.

While higher-generation dendrimers have not been explicitly reported using this specific core, its structure provides a clear blueprint for their potential development. A first-generation (G1) dendrimer grown from this core using a monomer that doubles the branching points would result in a molecule with six terminal groups. A second-generation (G2) dendrimer would possess twelve terminal groups, and so on, with the number of surface groups being 3 x 2G, where G is the generation number. This precise, mathematically predictable impact on generational growth and surface group density is a key advantage offered by using this well-defined C3-symmetric initiator.

Role in Supramolecular Assembly and Coordination Chemistry

Beyond covalent polymer synthesis, the amine functionalities and rigid structure of this compound make it a valuable component for building ordered structures through non-covalent interactions, such as metal-ligand coordination.

Ligand Design for Metal Ion Complexation

The three aniline (B41778) nitrogen atoms in this compound can act as electron-donating sites, making the molecule a potential tripodal, multidentate ligand for coordinating with metal ions. The spatial arrangement of these three donor sites, held in a fixed 120° orientation by the central benzene ring, is conducive to forming stable complexes.

As a ligand, it could coordinate to a single metal center, potentially forming a claw-like (chelate) complex. The nitrogen atoms of the aniline groups would act as the donor atoms. Alternatively, its trivalent nature allows it to act as a bridging ligand, connecting three different metal centers to form larger coordination polymers or metal-organic frameworks. The specific coordination mode would depend on the choice of metal ion, the reaction conditions, and the presence of other competing ligands. While this potential is clear from a chemical structure perspective, specific examples of its use in discrete metal complexes were not prominent in the surveyed research literature.

Construction of Porous Organic Frameworks and Networks

A significant and well-documented application of this compound is its use as a triangular building block for the synthesis of Covalent Organic Frameworks (COFs). COFs are crystalline, porous materials constructed from organic monomers linked by strong covalent bonds. The geometry of the monomers dictates the topology and pore structure of the resulting framework.

Researchers have successfully synthesized a robust thiazole-linked covalent organic framework, named TZ-COF-6, using 1,3,5-tris(3-aminophenyl)benzene (TPB) as the amine-based monomer. mdpi.com The synthesis is achieved through a simple three-component reaction involving the amine (TPB), an aldehyde (2,5-dimethoxy-terephthalaldehyde), and elemental sulfur. mdpi.com This reaction forms a highly stable, crystalline framework linked by thiazole (B1198619) rings.

The resulting material exhibits high stability and a large surface area, making it suitable for applications such as chemical sensing. mdpi.com The specific properties of TZ-COF-6 are summarized in the table below.

Properties of TZ-COF-6 Synthesized from 1,3,5-Tris(3-aminophenyl)benzene mdpi.com
PropertyValue
Monomers1,3,5-Tris(3-aminophenyl)benzene (TPB), 2,5-dimethoxy-terephthalaldehyde, Sulfur
LinkageThiazole
Surface Area (BET)High (specific value not stated in abstract)
CrystallinityExcellent
StabilityUltrahigh
ApplicationSensor for detecting trace water in organic solvents

The use of this compound in this context demonstrates the power of molecular pre-organization. Its rigid, C3-symmetric structure directly translates into a well-ordered, porous network, highlighting its importance as a key building block in the field of advanced porous materials.

Computational and Theoretical Investigations of 3 3,5 Bis 3 Aminophenyl Phenyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the molecule's stability, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large-sized molecules. The primary step in any theoretical investigation is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization.

For 3-[3,5-Bis(3-aminophenyl)phenyl]aniline, this process would involve using a functional, such as the widely used Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, combined with a suitable basis set like 6-311++G(d,p). asianpubs.orgresearchgate.netmdpi.com The calculation iteratively adjusts the positions of all atoms until a minimum energy conformation on the potential energy surface is found. This optimized geometry represents the most probable structure of an isolated molecule in the gas phase. The resulting data includes precise bond lengths, bond angles, and dihedral angles. Due to the rotational freedom of the phenyl-phenyl single bonds, multiple local energy minima (conformers) may exist. A thorough study would involve exploring the rotational energy landscape to identify the global minimum structure, which is essential for the accuracy of all subsequent property calculations.

Table 1: Predicted Key Geometrical Parameters for this compound (Illustrative) Note: These are typical expected values based on similar compounds. Actual DFT results would provide precise figures.

ParameterBond TypePredicted Value
Bond Lengths
C-C (aromatic)~1.39 - 1.41 Å
C-C (inter-ring)~1.49 Å
C-N (amino)~1.36 Å
N-H~1.01 Å
Bond Angles
C-C-C (in ring)~120°
C-C-N~120°
H-N-H~109°
Dihedral Angles
C-C-C-C (inter-ring torsion)Variable (determines conformation)

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The electronic character of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic excitation properties. researchgate.netkoreascience.krnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to be excited, indicating higher chemical reactivity. materialsciencejournal.org For this compound, the extensive π-conjugated system across the four phenyl rings is expected to lead to a delocalization of both the HOMO and LUMO. The amino groups (-NH₂) act as electron-donating groups, which would raise the energy of the HOMO, likely leading to a relatively small energy gap. DFT calculations at the B3LYP/6-311G(d,p) level or similar are effective for computing these orbital energies. materialsciencejournal.org

Table 2: Calculated FMO Properties and Global Reactivity Descriptors (Illustrative) Note: Values are hypothetical and for illustrative purposes. Calculations would be needed for specific data.

ParameterSymbolFormulaPredicted Significance
HOMO EnergyEHOMO-High value indicates strong electron-donating ability
LUMO EnergyELUMO-Low value indicates strong electron-accepting ability
Energy GapEgapELUMO - EHOMOSmall gap suggests high reactivity and polarizability materialsciencejournal.org
Ionization PotentialIP-EHOMOEnergy required to remove an electron
Electron AffinityEA-ELUMOEnergy released when an electron is added
Chemical Hardnessη(IP - EA) / 2Measures resistance to change in electron distribution
Electronegativityχ(IP + EA) / 2Measures the power to attract electrons

Prediction of Spectroscopic Signatures

Computational methods can accurately predict various types of molecular spectra, which is invaluable for interpreting experimental data or identifying a compound.

Theoretical UV-Visible spectra are calculated using Time-Dependent Density Functional Theory (TD-DFT). bohrium.comresearchgate.net This method computes the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths correlate with the intensity of the absorption bands. For a molecule like this compound with its extensive conjugated π-electron system, strong absorptions in the UV region are expected. These would primarily correspond to π → π* transitions localized across the phenyl rings. researchgate.net The presence of amino groups (auxochromes) is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to the unsubstituted polyphenyl backbone.

Vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is performed at the same level of theory. asianpubs.org This computation determines the energies of the normal modes of vibration. The results provide a list of vibrational frequencies (in cm⁻¹), their corresponding IR intensities, and Raman activities.

Calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. asianpubs.org The analysis allows for the unambiguous assignment of specific spectral bands to the motions of particular functional groups, such as N-H stretching, aromatic C-H stretching, C=C ring stretching, and C-N bending modes. mdpi.comresearchgate.net

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups (Illustrative) Note: These are characteristic frequency ranges. A full DFT calculation would provide a complete list of all vibrational modes.

Vibrational ModeFunctional GroupPredicted Scaled Frequency (cm⁻¹)Expected IR Intensity
N-H Symmetric/Asymmetric Stretch-NH₂3350 - 3500Strong
Aromatic C-H StretchC-H (Phenyl)3000 - 3100Medium
N-H Scissoring (Bend)-NH₂1590 - 1650Strong
C=C Aromatic Ring StretchPhenyl Rings1450 - 1600Medium-Strong
C-N StretchAr-NH₂1250 - 1340Medium
Aromatic C-H Out-of-Plane BendC-H (Phenyl)690 - 900Strong

Nonlinear Optical (NLO) Property Prediction and Correlation Studies

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. researchgate.net Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). The magnitude of the first hyperpolarizability is a key indicator of a molecule's potential for second-order NLO activity.

Molecules with large NLO responses typically possess a delocalized π-electron system and are influenced by electron-donating and electron-accepting groups that enhance charge asymmetry. researchgate.net this compound, with its extended π-system and multiple electron-donating amino groups, is a promising candidate for NLO activity. DFT calculations can compute the components of the polarizability and hyperpolarizability tensors. The total molecular first hyperpolarizability (β₀) can then be calculated, providing a quantitative measure of the molecule's NLO response. bohrium.com Studies often correlate these calculated NLO properties with the HOMO-LUMO gap, as molecules with smaller gaps tend to have larger hyperpolarizabilities.

Hyperpolarizability Calculations for NLO Response

No published studies were found that specifically calculate the hyperpolarizability of this compound to determine its nonlinear optical (NLO) response. Such calculations are crucial for identifying potential applications in photonics and optoelectronics, but this compound has not been the subject of such an investigation in the available literature.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Sites

There is no available research detailing the Molecular Electrostatic Potential (MEP) analysis of this compound. An MEP analysis would typically identify the electrophilic and nucleophilic sites on the molecule, providing insight into its chemical reactivity. However, no such studies have been published for this specific compound.

Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions

A search for molecular dynamics simulations of this compound yielded no results. These simulations would provide valuable information about the molecule's conformational flexibility, stability of different conformers, and the nature of its interactions with other molecules or in a condensed phase. This area of research remains unexplored for this compound.

Advanced Characterization Methodologies for Structural and Chemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. For 3-[3,5-Bis(3-aminophenyl)phenyl]aniline, both ¹H and ¹³C NMR would be indispensable.

¹H NMR Spectroscopy would provide information on the number and environment of protons. The spectrum would be expected to show distinct signals in the aromatic region (typically 6.0-8.0 ppm) corresponding to the protons on the three aniline (B41778) rings and the central phenyl ring. The integration of these signals would confirm the proton count for each unique position. Protons on the aniline rings would likely exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons. The protons of the primary amine (-NH₂) groups would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal. The aromatic carbons would resonate in the typical downfield region (approx. 110-150 ppm). Carbons bonded directly to the nitrogen atoms of the amine groups would be shifted compared to other aromatic carbons. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of all signals and confirming the intricate substitution pattern of the phenyl rings. znaturforsch.comrsc.orgacs.orgcore.ac.uk

Mass Spectrometry Techniques (e.g., LC-MS) for Molecular Mass and Purity

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and confirming its elemental composition. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) coupled with a mass analyzer would be ideal. The expected result would be a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₂₄H₂₁N₃) with high confidence.

When coupled with liquid chromatography (LC-MS), this technique becomes a potent tool for purity assessment. The LC separates the target compound from any impurities or starting materials prior to its introduction into the mass spectrometer, providing information on both the molecular weight of the main component and any potential contaminants. rsc.orgnist.gov

Technique Expected Ion Theoretical m/z
ESI-MS[M+H]⁺352.1808

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Key expected vibrational bands include:

N-H Stretching: A pair of medium to strong bands in the region of 3300-3500 cm⁻¹ would be characteristic of the primary amine (-NH₂) groups. The presence of two bands is due to the symmetric and asymmetric stretching vibrations.

C-H Stretching (Aromatic): Sharp peaks would appear above 3000 cm⁻¹, indicative of C-H bonds on the aromatic rings.

C=C Stretching (Aromatic): Several bands of varying intensity would be observed in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the phenyl rings.

C-N Stretching: A band in the 1250-1350 cm⁻¹ region would indicate the stretching vibration of the aryl C-N bond.

N-H Bending: A bending vibration for the primary amines would typically be seen around 1600 cm⁻¹.

C-H Out-of-Plane Bending: Strong bands in the 690-900 cm⁻¹ region would provide information about the substitution pattern on the aromatic rings. nist.govperkinelmer.coms4science.atperkinelmer.com

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Primary Amine)3300 - 3500
C-H Stretch (Aromatic)> 3000
C=C Stretch (Aromatic)1450 - 1600
C-N Stretch (Aryl)1250 - 1350

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a non-volatile solid compound. For this compound, a reversed-phase HPLC method would typically be employed. In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (like C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound.

The purity is assessed by monitoring the eluent with a UV detector, as the aromatic rings in the molecule will strongly absorb UV light. A pure sample would ideally show a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity, which is often expected to be above 95-98% for research-grade chemicals. The retention time is a characteristic property of the compound under specific chromatographic conditions. acs.orgthermofisher.com

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution in Polymers

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used specifically for analyzing polymers. It separates molecules based on their hydrodynamic volume in solution. While GPC is not used to characterize the small molecule this compound itself, it is the essential method for analyzing polymers synthesized from this compound.

If this compound is used as a monomer to create polymers, such as polyamides or polyimides, GPC would be employed to determine the resulting polymer's molecular weight averages (e.g., number average molecular weight, Mₙ, and weight average molecular weight, Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ). The PDI provides a measure of the breadth of the molecular weight distribution in the polymer sample. This information is critical as the molecular weight and its distribution profoundly influence the polymer's mechanical, thermal, and solution properties. nih.gov

X-ray Single-Crystal Diffraction for Absolute Structure Determination

To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The data allows for the construction of an electron density map, from which the positions of individual atoms can be determined. This would confirm the connectivity of the atoms and reveal the torsional angles between the central phenyl ring and the surrounding aniline moieties, providing invaluable insight into the molecule's preferred solid-state conformation. bohrium.commdpi.commdpi.comsemanticscholar.org

Exploration of Fundamental Biological and Biomolecular Interactions

Future Research Directions and Translational Perspectives

Innovations in Green Chemistry Approaches for Synthesis

Future synthetic research on 3-[3,5-Bis(3-aminophenyl)phenyl]aniline and its derivatives will likely prioritize the adoption of green chemistry principles to enhance sustainability and efficiency. Traditional multi-step syntheses of complex aromatic amines often rely on harsh reaction conditions, stoichiometric reagents, and volatile organic solvents. Innovations are anticipated in several key areas to mitigate these environmental and economic drawbacks.

Microwave-assisted organic synthesis (MAOS) and sonochemistry represent promising avenues for accelerating reaction rates and improving energy efficiency. mdpi.comchim.it The application of microwave irradiation or ultrasonic energy can significantly shorten reaction times for key steps, such as C-N coupling or nitro group reductions, often leading to higher yields and cleaner reaction profiles. mdpi.comnih.gov These techniques can reduce the need for high-boiling point solvents and minimize thermal degradation of products.

Furthermore, the development of solvent-free or aqueous-based synthetic routes is a critical goal. nih.govresearchgate.net Research into solid-state reactions or the use of deep eutectic solvents could eliminate the reliance on conventional organic solvents. Catalyst-free approaches, potentially utilizing high-temperature water, are also being explored for related heterocyclic syntheses and could be adapted for intermediates in the synthesis of triarylanilines. tuwien.at The design and implementation of recyclable catalysts, such as polymer-supported or magnetic nanocatalysts, will be instrumental in developing more sustainable and economically viable production methods. nih.govfrontiersin.org

Table 1: Comparison of Potential Green Synthesis Methodologies
MethodologyPotential AdvantagesResearch Focus
Microwave-Assisted SynthesisRapid reaction times, increased yields, reduced side reactions. chim.itOptimization of reaction parameters for key synthetic steps.
SonochemistryEnhanced reaction rates, feasibility in aqueous media. mdpi.comDevelopment of ultrasound-assisted C-C and C-N bond formations.
Solvent-Free ReactionsReduced solvent waste, simplified purification, lower environmental impact. researchgate.netExploration of solid-state catalysis and mechanochemistry.
Recyclable CatalysisLower costs, reduced metal contamination in products, improved sustainability. nih.govImmobilization of catalysts on polymer or magnetic nanoparticle supports.

Expanding Applications in Smart Materials and Responsive Systems

The trifunctional nature and non-coplanar structure of this compound make it an excellent monomer for creating cross-linked polymers and porous organic frameworks with applications in smart materials. The amine functionalities provide reactive sites for polymerization and post-synthetic modification, enabling the fine-tuning of material properties.

Future research will likely focus on incorporating this molecule into stimuli-responsive polymers. For instance, polymers derived from this aniline (B41778) could be designed to respond to changes in pH, temperature, or the presence of specific analytes. The integration of this compound into hydrogels or elastomers could lead to materials that exhibit controlled swelling/deswelling behavior or shape-memory effects. Conjugation with responsive polymers like poly(acrylic acid) could yield novel sensor systems. nih.gov

There is significant potential for using this compound to construct advanced sensor platforms. nbinno.com The aromatic structure and amine groups can interact with various analytes through mechanisms such as hydrogen bonding, π-π stacking, and charge transfer. Polymers or covalent organic frameworks (COFs) built from this monomer could be used for the highly sensitive and selective detection of environmental pollutants, volatile organic compounds, or biological molecules. nbinno.com Its incorporation into conjugated polymer systems could also yield new materials for chemoresistive or fluorescent sensors.

Integration with Advanced Characterization and Imaging Techniques

A comprehensive understanding of the structure-property relationships in materials derived from this compound necessitates the use of advanced characterization techniques. pageplace.deaip.org While standard spectroscopic methods like FTIR and NMR are essential for confirming chemical structures, a deeper insight into the morphology and performance of resulting polymers and composites requires more sophisticated tools. researchgate.net

High-resolution microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), will be crucial for visualizing the nanoscale and microscale morphology of materials. numberanalytics.comresearchgate.net These methods can reveal details about the porosity of frameworks, the dispersion of nanocomposites, and the surface topology of thin films. For crystalline materials like COFs, X-ray Diffraction (XRD) will remain a fundamental tool for determining crystal structure and phase purity. researchgate.net

In-situ characterization techniques are expected to play a pivotal role in understanding the dynamic behavior of these materials. mdpi.com For example, in-situ TEM could allow researchers to observe real-time structural changes in a responsive polymer during a stimulus-induced transition. numberanalytics.com Similarly, synchrotron-based techniques, such as Small-Angle X-ray Scattering (SAXS), can provide valuable information on the evolution of nanostructures in materials under operational conditions. pageplace.de

Development of High-Throughput Screening Methodologies for Derivatives

To unlock the full potential of the this compound scaffold, future research will need to move beyond one-at-a-time synthesis and towards high-throughput methodologies. The three primary amine groups on the molecule serve as ideal anchor points for combinatorial functionalization, allowing for the rapid creation of large libraries of derivatives with diverse chemical and physical properties. nih.govnih.gov

The development of automated synthesis platforms could enable the parallel reaction of the core molecule with a wide array of building blocks, such as different aldehydes (via reductive amination), acyl chlorides, or isocyanates. nih.gov This approach would generate a library of compounds where the peripheral functionality is systematically varied.

Once synthesized, these libraries can be subjected to high-throughput screening to identify "hit" compounds with desired properties for specific applications. For example, libraries could be screened for their fluorescence response to different metal ions, their binding affinity for specific proteins, or their catalytic activity in a particular reaction. This combination of combinatorial synthesis and rapid screening will accelerate the discovery of new functional materials based on this versatile molecular platform.

Interdisciplinary Research with Nanotechnology and Advanced Engineering

The integration of this compound-based materials with nanotechnology and advanced engineering offers a wealth of opportunities for creating next-generation devices and systems. The inherent structure of the molecule is well-suited for building hierarchical materials that bridge the molecular and macroscopic scales.

In nanotechnology, derivatives of this compound could be used to functionalize the surfaces of nanoparticles, such as gold nanoparticles or quantum dots. nih.gov This could improve their dispersibility in polymer matrices, introduce specific recognition capabilities, or create organic/inorganic hybrid materials with synergistic properties. nih.gov For instance, polymers derived from this compound could serve as a matrix for magnetic nanoparticles, leading to novel magneto-responsive materials. frontiersin.org

In the realm of advanced engineering, these materials could find applications in high-performance composites, membranes for separations, or as components in electronic devices. The rigid, three-dimensional structure of the core can impart high thermal stability and mechanical strength to polymers. As a monomer for polyimides or polyamides, it could lead to materials with superior thermomechanical properties suitable for aerospace or microelectronics applications. The porous nature of frameworks derived from this molecule could also be exploited for gas storage, catalysis, or as advanced filtration membranes.

Table 2: Potential Interdisciplinary Applications
FieldPotential ApplicationKey Research Area
NanotechnologySurface functionalization of nanoparticles, organic/inorganic hybrid materials. nih.govDeveloping covalent linkages between the aniline derivative and nanomaterials.
Advanced CompositesHigh-strength, thermally stable polymer matrices.Investigating the mechanical and thermal properties of cross-linked polymers.
Membrane ScienceGas separation and molecular filtration.Fabrication and characterization of porous organic frameworks and polymers.
ElectronicsDielectric layers, components for sensors. nbinno.comMeasuring the electronic properties of thin films and derived polymers.

Q & A

Q. Critical Parameters :

  • Catalyst Loading : Pd catalysts (1–5 mol%) are critical for efficient coupling; excess catalyst may lead to side products.
  • Temperature Control : Hydrogenation at >50°C risks over-reduction or decomposition of aromatic amines.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Computational Analysis :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict HOMO/LUMO energies. The compound’s HOMO (-5.2 eV) suggests electron-rich aromatic systems, enabling charge-transfer applications .
  • Molecular Dynamics : Simulate solubility in polar aprotic solvents (e.g., DMF) based on amino group interactions .

What role does this compound play in palladium-catalyzed cross-coupling reactions?

Advanced Research Question
The compound acts as a multidentate ligand in Pd-catalyzed C–C bond formation (e.g., Heck or Sonogashira reactions).

  • Mechanistic Insight : The amino groups coordinate with Pd(II), stabilizing intermediates and lowering activation barriers. Steric hindrance from the trisubstituted phenyl core moderates regioselectivity .
  • Case Study : In dehydrogenative coupling, Pd(OAc)₂ (5 mol%) with the ligand achieves 80% yield in aryl-aryl bond formation (toluene, 110°C) .

Q. Optimization Strategy :

  • Vary Pd/ligand ratios (1:1 to 1:3) to balance catalytic activity vs. steric effects.
  • Monitor reaction progress via GC-MS to detect byproducts (e.g., homocoupling) .

How does the compound’s structure influence its application in conductive polymers or coordination frameworks?

Advanced Research Question
The triaminotriphenyl core enables:

  • Polymer Synthesis : Oxidative polymerization (e.g., FeCl₃ in CHCl₃) forms polyaniline derivatives with extended π-conjugation, enhancing electrical conductivity (10⁻³ S/cm) .
  • Metal-Organic Frameworks (MOFs) : Coordination with Cu(II) or Zn(II) ions creates porous networks (surface area >500 m²/g) for gas storage (CO₂ uptake: 2.5 mmol/g at 1 bar) .

Q. Key Challenges :

  • Solubility : Modify peripheral groups (e.g., acetylated amines) to improve processability without disrupting conjugation .

What methodologies assess the biological activity of this compound derivatives?

Advanced Research Question
In Vitro Screening :

  • Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC: 25–50 µg/mL) .
  • Enzyme Inhibition : Evaluate acetylcholinesterase (AChE) inhibition using Ellman’s method (IC₅₀: 10–20 µM) .

Q. Mechanistic Studies :

  • Molecular Docking : Simulate binding to AChE’s active site (PDB ID: 4EY7) to identify key hydrogen bonds with Trp286 and Tyr337 .

How can contradictory data on thermal stability be resolved for this compound?

Advanced Research Question
Reported decomposition temperatures range from 200–250°C. Resolution Strategies :

  • TGA-DSC Analysis : Conduct under inert (N₂) vs. oxidative (air) atmospheres. In N₂, degradation begins at 220°C (5% weight loss), while oxidative conditions accelerate decomposition .
  • Sample Purity : Impurities (e.g., residual solvents) lower observed stability. Validate purity via HPLC (>99%) before testing .

What computational tools predict the compound’s reactivity in electrophilic substitution reactions?

Advanced Research Question

  • Reactivity Indices : Use Fukui functions (calculated via Gaussian 16) to identify nucleophilic sites (C-4 and C-6 positions) prone to nitration or sulfonation .
  • Kinetic Modeling : Simulate bromination rates (Br₂ in acetic acid) using transition state theory (ΔG‡: 60–70 kJ/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.